molecular formula C20H18N4O3S B11293070 3-[(4-methoxyphenoxy)methyl]-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-methoxyphenoxy)methyl]-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11293070
M. Wt: 394.4 g/mol
InChI Key: HPOGTZUYMBNOCS-KPKJPENVSA-N
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Description

3-[(4-METHOXYPHENOXY)METHYL]-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are often explored for their potential in drug design and development .

Preparation Methods

The synthesis of 3-[(4-METHOXYPHENOXY)METHYL]-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxyphenoxy methyl phenyl derivatives with triazole and thiadiazole intermediates. The reaction conditions often involve refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may optimize these conditions to improve yield and purity, often involving advanced techniques such as crystallization and chromatography.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, and catalysts such as piperidine and triethylamine. Major products formed from these reactions depend on the specific conditions but often include modified triazole and thiadiazole derivatives .

Scientific Research Applications

3-[(4-METHOXYPHENOXY)METHYL]-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiadiazole rings allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar compounds include other triazole and thiadiazole derivatives, such as:

  • 1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZINES
  • 1,2,4-TRIAZOLO[5,1-B][1,3,5]THIADIAZINES
  • 1,2,4-TRIAZOLO[1,5-C][1,3,5]THIADIAZINES
  • 1,2,3-TRIAZOLO[5,1-B][1,3,4]THIADIAZINES

What sets 3-[(4-METHOXYPHENOXY)METHYL]-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE apart is its unique combination of methoxyphenyl groups and the specific arrangement of the triazole and thiadiazole rings, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

3-[(4-methoxyphenoxy)methyl]-6-[(E)-2-(2-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H18N4O3S/c1-25-15-8-10-16(11-9-15)27-13-18-21-22-20-24(18)23-19(28-20)12-7-14-5-3-4-6-17(14)26-2/h3-12H,13H2,1-2H3/b12-7+

InChI Key

HPOGTZUYMBNOCS-KPKJPENVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4OC

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4OC

Origin of Product

United States

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